Cas no 1049549-13-4 (N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide)

N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a phenylpiperazine moiety linked via a propyl spacer to a thiophene-2-sulfonamide group. This compound is of interest in medicinal chemistry due to its potential as a modulator of biological targets, particularly in neurological and cardiovascular research. The phenylpiperazine component contributes to receptor-binding affinity, while the thiophene-sulfonamide moiety enhances solubility and metabolic stability. Its well-defined structure allows for precise structure-activity relationship studies. The compound is typically utilized in preclinical research as a synthetic intermediate or pharmacological probe, offering a balance of lipophilicity and polar functionality for optimized bioavailability. Suitable for further derivatization, it serves as a versatile scaffold in drug discovery.
N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide structure
1049549-13-4 structure
Product Name:N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide
CAS No:1049549-13-4
MF:C17H23N3O2S2
MW:365.513421297073
CID:6430653
PubChem ID:42389097
Update Time:2025-05-23

N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide
    • N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide
    • F5308-0250
    • VU0641394-1
    • SR-01000922126
    • SR-01000922126-1
    • 1049549-13-4
    • CCG-297673
    • AKOS024506055
    • Inchi: 1S/C17H23N3O2S2/c21-24(22,17-8-4-15-23-17)18-9-5-10-19-11-13-20(14-12-19)16-6-2-1-3-7-16/h1-4,6-8,15,18H,5,9-14H2
    • InChI Key: AHESECCFJUAYIN-UHFFFAOYSA-N
    • SMILES: S(C1=CC=CS1)(NCCCN1CCN(C2C=CC=CC=2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 365.12316933g/mol
  • Monoisotopic Mass: 365.12316933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 467
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 89.3Ų

N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5308-0250-2μmol
N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide
1049549-13-4
2μmol
$57.0 2023-09-10
Life Chemicals
F5308-0250-5μmol
N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide
1049549-13-4
5μmol
$63.0 2023-09-10
Life Chemicals
F5308-0250-10μmol
N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide
1049549-13-4
10μmol
$69.0 2023-09-10
Life Chemicals
F5308-0250-20μmol
N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide
1049549-13-4
20μmol
$79.0 2023-09-10
Life Chemicals
F5308-0250-1mg
N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide
1049549-13-4
1mg
$54.0 2023-09-10
Life Chemicals
F5308-0250-2mg
N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide
1049549-13-4
2mg
$59.0 2023-09-10
Life Chemicals
F5308-0250-3mg
N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide
1049549-13-4
3mg
$63.0 2023-09-10
Life Chemicals
F5308-0250-4mg
N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide
1049549-13-4
4mg
$66.0 2023-09-10
Life Chemicals
F5308-0250-5mg
N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide
1049549-13-4
5mg
$69.0 2023-09-10
Life Chemicals
F5308-0250-10mg
N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide
1049549-13-4
10mg
$79.0 2023-09-10

Additional information on N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide

Comprehensive Overview of N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide (CAS No. 1049549-13-4)

N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide, identified by its CAS number 1049549-13-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of sulfonamide derivatives, which are widely recognized for their diverse biological activities. The unique structural features of this molecule, including the thiophene ring and phenylpiperazine moiety, contribute to its potential applications in drug discovery and development.

The thiophene-2-sulfonamide core is a critical pharmacophore found in many bioactive molecules, often associated with enzyme inhibition and receptor modulation. Researchers have explored its role in targeting G-protein-coupled receptors (GPCRs), a hot topic in modern drug development due to their involvement in numerous physiological processes. The integration of the phenylpiperazine group further enhances the compound's ability to interact with central nervous system (CNS) targets, making it a subject of interest for neurological and psychiatric disorders.

In recent years, the scientific community has shown growing interest in sulfonamide-based therapeutics, particularly for their antimicrobial and anti-inflammatory properties. This aligns with current trends in addressing antibiotic resistance and chronic inflammatory conditions. The structural flexibility of N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide allows for potential modifications to optimize its pharmacokinetic profile, a key consideration in medicinal chemistry.

From a synthetic chemistry perspective, the compound presents interesting challenges and opportunities. The thiophene ring offers stability and aromatic character, while the sulfonamide linkage provides polarity and hydrogen-bonding capacity. These features are crucial for drug-like properties and have been extensively discussed in recent QSAR (Quantitative Structure-Activity Relationship) studies, a trending topic in computational chemistry and drug design.

The pharmacological potential of CAS 1049549-13-4 extends to its possible interactions with serotonin receptors, a subject of intense research in neuropharmacology. With mental health awareness becoming a global priority, compounds affecting neurotransmitter systems are receiving unprecedented attention. This molecule's dual thiophene-sulfonamide and phenylpiperazine architecture positions it as a valuable scaffold for developing novel psychotropic agents.

In the context of drug discovery pipelines, N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide represents an important intermediate for structure-activity relationship studies. The pharmaceutical industry's current focus on targeted therapies and personalized medicine has increased demand for such specialized building blocks. Researchers are particularly interested in how modifications to the propyl linker or piperazine substituents might influence biological activity.

The compound's physicochemical properties, including its logP and solubility characteristics, make it suitable for various formulation approaches. These parameters are critical in today's drug development landscape, where bioavailability enhancement techniques are a major focus area. The presence of both hydrophobic (phenyl and thiophene) and hydrophilic (sulfonamide) components creates an interesting balance for drug delivery optimization.

Recent advances in high-throughput screening technologies have facilitated the evaluation of similar compounds against diverse biological targets. The structural motifs present in 1049549-13-4 frequently appear in fragment-based drug design libraries, reflecting their importance in modern hit identification strategies. This aligns with current industry trends toward more efficient lead compound discovery.

From a safety perspective, preliminary studies suggest that the compound's metabolic stability and toxicity profile warrant further investigation, which is typical for early-stage research compounds. These aspects are increasingly important in today's regulatory environment, where ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are evaluated earlier in the development process.

The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide involves multi-step organic transformations that highlight modern synthetic methodology. Current literature emphasizes the importance of atom economy and green chemistry principles in such syntheses, reflecting broader sustainability concerns in the chemical industry.

In conclusion, CAS 1049549-13-4 represents a fascinating case study in contemporary medicinal chemistry. Its combination of thiophene, sulfonamide, and phenylpiperazine functionalities creates multiple opportunities for therapeutic development, particularly in neurological and inflammatory disorders. As research continues to explore its full potential, this compound serves as an excellent example of how strategic molecular design can address current challenges in healthcare and pharmaceutical science.

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD